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molecular formula C18H16N2O3 B8696066 methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate

methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate

Cat. No. B8696066
M. Wt: 308.3 g/mol
InChI Key: HZVWVQLUJTYMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075313

Procedure details

[Route A/E modified] To a solution of 3-indoleacetic acid (5.79 g, 33.1 mmol) in 100 ml THF at room temperature was added 1,1-carbonyldiimidazole (5.36 g, 33.1 mmol). The reaction mixture was stirred for 15 minutes under nitrogen. Methyl anthranilate (5.0 g, 33.1 mmol) and PPTS (20.0 g, 80 mmol) were added to the reaction mixture which was then stirred at reflux for 24 hours, cooled, and concentrated to near dryness in vacuo. The product residue was partitioned between 1N hydrochloric acid and ethyl acetate. The two-phase mixture was heated until two clear layers were obtained. The aqueous layer was separated and the organic layer was allowed to cool, washed (water, lN NaOH, and brine), dried over anhydrous sodium sulfate, and concentrated in vacuo to dryness. The resulting product was triturated with ethyl acetate/hexane and collected by vacuum-assisted filtration to give 8.85 g of 2-(3-indolyl)-N-(2-methoxycarbonylphenyl)acetamide as a pale yellow granular solid which was deesterified by refluxing it in a mixture of 100 ml of methanol and 32 ml of lM NaOH for 30 minutes. The product acid was isolated by concentrating the deesterification mixture in vacuo, acidifying with 40 ml of lN hydrochloric acid, and then extracting it into ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to dryness. Trituration with ethyl acetate/hexanes and vacuum-assisted filtration provided 8.0 g of 2-(3-indolyl)-N-(2-carboxyphenyl)acetamide as an off-white solid: mp 205°-207° C.
Quantity
5.79 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([OH:13])=O)=[CH:2]1.[C:14]([O:23][CH3:24])(=[O:22])[C:15]1[C:16](=[CH:18][CH:19]=[CH:20][CH:21]=1)[NH2:17].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>C1COCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([NH:17][C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[C:14]([O:23][CH3:24])=[O:22])=[O:13])=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.79 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
1,1-carbonyldiimidazole
Quantity
5.36 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product residue was partitioned between 1N hydrochloric acid and ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
The two-phase mixture was heated until two clear layers
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed (water, lN NaOH, and brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The resulting product was triturated with ethyl acetate/hexane
FILTRATION
Type
FILTRATION
Details
collected by vacuum-assisted filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)NC1=C(C=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.85 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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